2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Vorbereitungsmethoden
The synthesis of 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene-3-carboxylic acid with 4-carboxythiophene-3-amine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiophene derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Thiophene derivatives, including 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid, are explored for their potential therapeutic applications.
Industry: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Wirkmechanismus
The mechanism of action of 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: This compound has a similar structure but lacks the carbamoyl group.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid, this compound is used in organic synthesis and materials science.
2-Bromo-3-thiophenecarboxylic acid: This compound contains a bromine atom, making it useful for substitution reactions and the synthesis of more complex thiophene derivatives.
The uniqueness of 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid lies in its specific functional groups, which confer unique properties and reactivity compared to other thiophene derivatives .
Eigenschaften
Molekularformel |
C11H7NO5S2 |
---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
2-[(4-carboxythiophen-3-yl)carbamoyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO5S2/c13-9(8-5(10(14)15)1-2-19-8)12-7-4-18-3-6(7)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
UIDFELQNLAQPBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1C(=O)O)C(=O)NC2=CSC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.